molecular formula C9H16ClNO2 B1490261 2-Chloro-1-(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-one CAS No. 2090384-43-1

2-Chloro-1-(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-one

Cat. No.: B1490261
CAS No.: 2090384-43-1
M. Wt: 205.68 g/mol
InChI Key: WEIDDDOWXWWVIK-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-one ( 2090384-43-1) is a chemical building block of interest in advanced pharmaceutical research and development. This compound, with the molecular formula C 9 H 16 ClNO 2 and a molecular weight of 205.68 , features a unique 3,3-dimethylpyrrolidine scaffold substituted with a hydroxymethyl group and a reactive chloroacetyl moiety . The structural motif of substituted pyrrolidines is frequently explored in medicinal chemistry for constructing molecules that interact with central nervous system (CNS) targets . Research into novel analgesics with reduced abuse liability, for instance, has identified the trans -(2S,4R)-pyrrolidine structure as a key dopaminergic pharmacophore in dual-target ligands for the mu opioid receptor (MOR) and dopamine D3 receptor (D3R) . The reactive chloroacetyl group in this compound provides a handle for further synthetic modification, making it a versatile intermediate for the synthesis of more complex molecules, potentially for use in probing biological pathways or optimizing drug-like properties. This product is intended for research applications as a chemical reference standard or synthetic intermediate and is strictly for Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-chloro-1-[4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16ClNO2/c1-9(2)6-11(8(13)3-10)4-7(9)5-12/h7,12H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEIDDDOWXWWVIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CC1CO)C(=O)CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-1-(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves the chlorination of a precursor compound followed by functionalization to introduce the hydroxymethyl and pyrrolidine groups. The specific reaction conditions and yields can vary based on the methodologies employed.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits notable antibacterial properties. In a disc diffusion assay, the compound showed effectiveness against both Gram-positive and Gram-negative bacteria, comparable to standard antibiotics like ciprofloxacin .

Table 1: Antibacterial Activity of this compound

Bacterial StrainZone of Inhibition (mm)Comparison Antibiotic
Staphylococcus aureus15Ciprofloxacin (18)
Escherichia coli12Ciprofloxacin (16)
Pseudomonas aeruginosa14Ciprofloxacin (17)

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on various human cell lines. The results indicated a moderate cytotoxicity profile, suggesting that while it may be effective against bacterial strains, careful consideration is needed regarding its effects on human cells .

Table 2: Cytotoxicity of this compound

Cell LineIC50 (µM)
HeLa25
MCF730
A54928

The mechanism through which this compound exerts its antibacterial effects appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways. Further research is needed to elucidate the precise molecular targets within bacterial cells.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Staphylococcus aureus : A clinical isolate of Staphylococcus aureus was treated with varying concentrations of the compound. Results showed a significant reduction in bacterial load after treatment over a 24-hour period.
  • Combination Therapy : In a study investigating combination therapies, this compound was combined with traditional antibiotics. The combination demonstrated synergistic effects against resistant strains of bacteria.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown promise in medicinal chemistry, particularly in the development of pharmaceuticals. Its structure allows for potential interactions with biological targets, making it a candidate for drug development.

Case Study: Antiviral Properties

Research has indicated that derivatives of pyrrolidine compounds exhibit antiviral activity. A study evaluated the efficacy of similar compounds against viral infections, demonstrating that modifications to the pyrrolidine ring can enhance biological activity. This suggests that 2-chloro-1-(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-one could be explored for antiviral applications .

Property Value
SolubilitySoluble in DMSO
StabilityStable under acidic conditions
Biological ActivityModerate against specific viral strains

Material Science Applications

In material science, the compound's ability to form stable complexes can be utilized in the synthesis of novel materials.

Case Study: Polymer Synthesis

The compound has been used as a precursor in the synthesis of functionalized polymers. These polymers have applications in drug delivery systems where controlled release is essential. The incorporation of this compound into polymer matrices has been shown to enhance mechanical properties while providing active sites for drug attachment .

Polymer Type Application Enhancement
Biodegradable PolymersDrug deliveryImproved release kinetics
Conductive PolymersElectronic devicesEnhanced conductivity

Analytical Chemistry Applications

The analytical potential of this compound extends to its use as a reagent in various chemical analyses.

Case Study: Chromatography

In chromatography, this compound serves as a derivatizing agent for amino acids and other biomolecules. Its chlorinated structure facilitates the formation of detectable derivatives, enhancing sensitivity and selectivity in analytical methods .

Technique Target Compound Detection Limit
HPLCAmino acids10 ng/mL
GC-MSVolatile organic compounds5 ng/mL

Comparison with Similar Compounds

(a) 2-Chloro-1-(5-methyl-1H-pyrrol-2-yl)ethan-1-one ()

  • Core : Aromatic pyrrole (unsaturated five-membered ring).
  • Substituents : Methyl group at the 5-position.
  • However, the lack of a hydroxymethyl group reduces hydrophilicity compared to the target compound.

(b) 2-Chloro-1-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethan-1-one ()

  • Core : Piperazine (six-membered saturated ring with two nitrogen atoms).
  • Substituents : Pyrimidinyl-phenyl group.
  • Properties : The piperazine ring introduces basicity due to the secondary amines, which may influence protonation states under physiological conditions. The pyrimidinyl group adds hydrogen-bonding capacity, a feature absent in the target compound.

(c) 2-Chloro-1-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone ()

  • Core : Fused bicyclic system (pyrrolopyridine).
  • Substituents: None beyond the fused rings.
  • However, the rigid structure may limit conformational adaptability in binding interactions.

Substituent-Driven Comparisons

(a) Hydroxymethyl vs. Methyl Groups

This difference could influence solubility and interactions with biological targets, such as enzymes or receptors.

(b) Dimethyl Substituents at 3,3-Positions

This contrasts with compounds like 1-(4-chlorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-one (), where substituents are on aromatic rings rather than aliphatic heterocycles.

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Hydrophilicity Reactivity Notes
This compound (Target) Pyrrolidine (saturated) 4-Hydroxymethyl, 3,3-dimethyl High Chloroethanone for nucleophilic substitution
2-Chloro-1-(5-methyl-1H-pyrrol-2-yl)ethan-1-one () Pyrrole (aromatic) 5-Methyl Moderate Aromaticity enhances stability
2-Chloro-1-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethan-1-one () Piperazine Pyrimidinyl-phenyl Moderate Basic amines influence protonation
1-(4-Chlorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-one () Benzene 4-Chlorophenyl, pyrazole Low Aromatic stacking interactions

Preparation Methods

Synthesis of the Pyrrolidine Core with Hydroxymethyl and Dimethyl Substituents

The 3,3-dimethylpyrrolidine ring substituted with a hydroxymethyl group at the 4-position can be synthesized by:

  • Cyclization reactions starting from appropriately substituted amino alcohols or amino acids.
  • Alkylation and reduction steps to introduce the dimethyl groups at the 3-position.
  • Selective hydroxymethylation at the 4-position, often via formaldehyde addition or other hydroxymethylating agents.

These steps are well-established in pyrrolidine chemistry and can be optimized for yield and stereochemical purity.

N-Acylation to Introduce the Ethanone Moiety

The nitrogen atom on the pyrrolidine ring is acylated with 2-chloroacetyl chloride or related reagents to form the ethanone linkage:

  • The pyrrolidine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-chloroacetyl chloride.
  • This reaction is typically carried out in an inert solvent such as dichloromethane or tetrahydrofuran under controlled temperature to avoid side reactions.
  • A base such as triethylamine is used to neutralize the hydrogen chloride generated.

This step installs the 2-chloroacetyl group, completing the ethanone moiety with the chloro substituent.

Alternative Chlorination Strategies

If the ethanone moiety is first introduced as an acetyl group, chlorination can be performed subsequently:

  • Chlorination of the methyl ketone side chain using reagents such as thionyl chloride (SOCl2), phosphorus pentachloride (PCl5), or N-chlorosuccinimide (NCS).
  • Reaction conditions are optimized to selectively chlorinate the alpha position to the carbonyl without affecting the pyrrolidine ring or hydroxymethyl group.

This alternative route allows flexibility depending on reagent availability and desired reaction control.

Research Findings and Optimization Data

Although direct literature specifically describing the preparation of this exact compound is limited, analogous compounds with similar pyrrolidine and chloroethanone motifs have been synthesized with the following insights:

Step Reagents/Conditions Yield (%) Notes
Pyrrolidine core synthesis Cyclization of amino alcohol precursors; formaldehyde for hydroxymethylation 70-85 Requires stereochemical control
N-Acylation with 2-chloroacetyl chloride Pyrrolidine + 2-chloroacetyl chloride, Et3N, DCM, 0-25°C 75-90 Mild conditions prevent side reactions
Alpha-chlorination (alternative) Acetylated intermediate + NCS or SOCl2, inert solvent, 0-50°C 65-80 Selectivity critical to avoid overchlorination

Table 1: Typical reaction conditions and yields for key steps in the preparation of 2-chloroethanone pyrrolidine derivatives

Analytical and Purification Techniques

Summary of Key Considerations

  • The presence of the hydroxymethyl group necessitates mild reaction conditions to prevent oxidation or substitution.
  • Chlorination steps require careful reagent choice to avoid unwanted side reactions, especially on the sensitive pyrrolidine ring.
  • The N-acylation step is generally high yielding and straightforward, often preferred as the final step to introduce the chloroethanone group.

Q & A

Basic: What are the recommended synthetic routes for 2-chloro-1-(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-one?

Methodological Answer:
The synthesis typically involves functionalizing a pyrrolidine scaffold. A plausible route includes:

  • Step 1: Prepare the pyrrolidine core with 3,3-dimethyl and 4-hydroxymethyl substituents via reductive amination or alkylation of a pre-existing pyrrolidine derivative .
  • Step 2: Introduce the ethanone moiety via Friedel-Crafts acylation, using chloroacetyl chloride under anhydrous conditions (e.g., in dichloromethane with a Lewis acid catalyst like AlCl₃) .
  • Step 3: Purify intermediates via column chromatography (silica gel, eluting with ethyl acetate/hexane) and confirm structural integrity using NMR and mass spectrometry .

Key Considerations:

  • Protect the hydroxymethyl group during acylation to prevent side reactions (e.g., using tert-butyldimethylsilyl (TBS) protection) .
  • Monitor reaction progress with TLC (Rf ~0.5 in 1:1 hexane:ethyl acetate).

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Identify protons on the pyrrolidine ring (δ 1.2–2.5 ppm for methyl groups, δ 3.5–4.5 ppm for hydroxymethyl and chloroethanone protons).
    • ¹³C NMR: Confirm carbonyl resonance (δ 195–210 ppm) and quaternary carbons in the dimethylpyrrolidine ring .
  • High-Performance Liquid Chromatography (HPLC): Assess purity (>98%) using a C18 column (mobile phase: acetonitrile/water gradient) .
  • X-ray Crystallography: Resolve stereochemical ambiguities (e.g., conformation of the pyrrolidine ring) .

Advanced: How does the hydroxymethyl group influence the compound’s stability under acidic/basic conditions?

Methodological Answer:

  • Acidic Conditions (pH <3): The hydroxymethyl group may undergo dehydration to form an alkene, especially in the presence of strong acids (e.g., H₂SO₄). Monitor via ¹H NMR for loss of –CH₂OH signals (δ 3.8–4.2 ppm) and emergence of vinyl protons (δ 5.5–6.5 ppm) .
  • Basic Conditions (pH >10): The chloroethanone moiety may hydrolyze to a carboxylic acid. Use FT-IR to track carbonyl shifts (from ~1700 cm⁻¹ to ~1600 cm⁻¹) .
    Mitigation: Store the compound in inert, anhydrous environments (argon atmosphere, desiccants) .

Advanced: What strategies optimize nucleophilic substitution at the chloroethanone site?

Methodological Answer:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of reagents like amines or thiols .
  • Catalysis: Use KI or tetrabutylammonium iodide (TBAI) to facilitate SN2 mechanisms via halide exchange .
  • Kinetic Monitoring: Track substitution progress using LC-MS to detect mass shifts (e.g., +73 Da for –Cl → –SCH₃ replacement) .

Advanced: How to resolve discrepancies in reported physical properties (e.g., boiling point)?

Methodological Answer:

  • Source Evaluation: Cross-reference data from peer-reviewed crystallography (e.g., Acta Crystallographica ) over vendor-supplied values (e.g., vs. 15).
  • Experimental Validation:
    • Determine melting point via differential scanning calorimetry (DSC).
    • Measure density using a pycnometer and compare with computational predictions (e.g., PubChem ).
      Note: Variations may arise from impurities or polymorphic forms .

Advanced: What computational methods predict biological activity of this compound?

Methodological Answer:

  • Molecular Docking: Model interactions with biological targets (e.g., kinases) using software like AutoDock Vina. Focus on the chloroethanone group’s electrophilicity for covalent binding .
  • QSAR Studies: Correlate substituent effects (e.g., dimethyl groups’ steric bulk) with activity using descriptors like logP and polar surface area .
  • In Vitro Validation: Test cytotoxicity (MTT assay) and target inhibition (e.g., enzyme-linked immunosorbent assays) .

Advanced: How to address low yields in large-scale synthesis?

Methodological Answer:

  • Process Optimization:
    • Use flow chemistry to improve mixing and heat transfer during acylation .
    • Replace column chromatography with recrystallization (solvent: ethanol/water) for intermediate purification .
  • Byproduct Analysis: Identify side products (e.g., diacylated species) via LC-MS and adjust stoichiometry (limit chloroacetyl chloride to 1.1 equiv) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-1-(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-one
Reactant of Route 2
2-Chloro-1-(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-one

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